molecular formula C9H7BrF2O B8001968 1-Bromo-2-allyloxy-3,5-difluorobenzene

1-Bromo-2-allyloxy-3,5-difluorobenzene

Cat. No.: B8001968
M. Wt: 249.05 g/mol
InChI Key: QLVUWBNBHLEZPM-UHFFFAOYSA-N
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Description

1-Bromo-2-allyloxy-3,5-difluorobenzene (C₉H₆BrF₂O) is a brominated aromatic compound featuring two fluorine atoms at the 3- and 5-positions and an allyloxy group (-OCH₂CH=CH₂) at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and functional group transformations. The allyloxy group introduces both electron-donating (via oxygen’s lone pairs) and steric effects, while the fluorine atoms impart electron-withdrawing properties, creating a unique electronic profile. Applications include pharmaceuticals, agrochemicals, and advanced materials, where its reactivity enables tailored molecular architectures .

Properties

IUPAC Name

1-bromo-3,5-difluoro-2-prop-2-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O/c1-2-3-13-9-7(10)4-6(11)5-8(9)12/h2,4-5H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVUWBNBHLEZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-allyloxy-3,5-difluorobenzene can be synthesized through a multi-step process involving the bromination and allylation of difluorobenzene derivatives. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-allyloxy-3,5-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The allyloxy group can undergo oxidation to form epoxides or other oxygenated products.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation reactions produce epoxides or hydroxylated compounds.
  • Reduction reactions result in the corresponding hydrogenated products.

Scientific Research Applications

1-Bromo-2-allyloxy-3,5-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-2-allyloxy-3,5-difluorobenzene depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and allyloxy groups can facilitate binding to active sites, while the difluoro groups can enhance the compound’s stability and bioavailability. The exact pathways involved vary depending on the biological system and the specific target being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-bromo-2-allyloxy-3,5-difluorobenzene can be contextualized by comparing it to analogous brominated difluorobenzene derivatives:

Table 1: Key Properties of Comparable Brominated Difluorobenzenes

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Physical State Key Applications/Reactivity
This compound C₉H₆BrF₂O -Br, -OCH₂CH=CH₂, 3,5-F 259.05 Liquid* Suzuki coupling, Diels-Alder reactions
1-Bromo-4-benzyloxy-3,5-difluorobenzene C₁₃H₉BrF₂O -Br, -OBn, 3,5-F 309.12 Solid Intermediate in pharmaceuticals
1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene C₈H₆BrClF₂O -Br, -OCH₂CH₂Cl, 3,5-F 271.49 Liquid Cross-coupling, halogen exchange
2-Bromo-1-chloro-3,5-difluorobenzene C₆H₂BrClF₂ -Br, -Cl, 3,5-F 227.43 Liquid Electrophilic substitution reactions

Notes:

  • Electronic Effects : The allyloxy group in the target compound enhances nucleophilic aromatic substitution (NAS) reactivity compared to electron-withdrawing groups (e.g., -Cl in ). However, fluorine’s strong electron-withdrawing nature moderates this activation .
  • Steric Considerations : Allyloxy’s linear structure imposes less steric hindrance than benzyloxy (), favoring reactions requiring moderate steric environments.
  • Reactivity in Cross-Couplings : Bromine at the 1-position facilitates Suzuki-Miyaura couplings, as seen in analogous compounds (e.g., ). Allyloxy’s π-system may enable additional reactivity, such as cycloadditions.
  • Physical State : Liquids (e.g., ) typically exhibit lower melting points than solids (e.g., ), influenced by substituent bulk and intermolecular forces.

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